molecular formula C8H12N4O2S B6519871 2-ethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide CAS No. 951556-59-5

2-ethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide

Cat. No.: B6519871
CAS No.: 951556-59-5
M. Wt: 228.27 g/mol
InChI Key: OFLIWTYOLVDHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry research, belonging to a class of structures renowned for their diverse biological activities. The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold and its analogous structures have been extensively investigated as potent and selective enzyme inhibitors . These fused heterocyclic systems, which incorporate both nitrogen and sulfur atoms, are frequently explored as key pharmacophores in the development of novel therapeutic agents . Compounds featuring the triazolothiazole core have demonstrated substantial potential in anticancer research, with studies showing that specific derivatives can inhibit cancer cell proliferation and induce apoptosis through mechanisms such as cell cycle arrest and disruption of microtubule assembly . The research value of this compound lies in its structural features, which are common in drugs exhibiting a range of pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme-inhibiting effects . The 2-ethoxy acetamide side chain is a functional moiety that can influence the molecule's physicochemical properties and its interaction with biological targets. This product is intended for laboratory research purposes only, specifically for in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities in drug discovery programs. It is supplied for use by qualified research professionals in controlled laboratory settings. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S/c1-2-14-5-6(13)9-7-10-11-8-12(7)3-4-15-8/h2-5H2,1H3,(H,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLIWTYOLVDHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=NN=C2N1CCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide typically involves the reaction of 5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-ylamine with ethyl chloroacetate in the presence of a base such as triethylamine[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] 1,3 .... The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature[{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] 1,3 ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with rigorous quality control measures in place to ensure consistency[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] 1,3 ....

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] 1,3 ....

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research has shown that compounds with similar structural frameworks exhibit various pharmacological effects. The following sections summarize key biological activities associated with 2-ethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide.

Anticancer Activity

Compounds in the triazolo-thiazole class have been investigated for their anticancer properties. For instance:

  • Mechanism : These compounds may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Case Study : A related triazolo-thiazole derivative demonstrated significant cytotoxicity against various cancer cell lines in vitro .

Antimicrobial Properties

The presence of triazole and thiazole rings is associated with antimicrobial activity:

  • Mechanism : These compounds often disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Data Table : Comparison of antimicrobial activities of related compounds.
Compound NameActivity TypeNotable Pathogen
Triazolo-thiazole Derivative AAntibacterialStaphylococcus aureus
Triazolo-thiazole Derivative BAntifungalCandida albicans

Anti-inflammatory Effects

Research indicates that similar compounds can modulate inflammatory responses:

  • Mechanism : They may inhibit pro-inflammatory cytokines or enzymes such as COX (cyclooxygenase).
  • Case Study : A study showed that a related compound reduced inflammation markers in animal models .

Synthetic Pathways

The synthesis of 2-ethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide typically involves multi-step synthetic routes. While specific protocols for this compound are not extensively documented, established methods for synthesizing similar derivatives can be applied.

Future Research Directions

Given the promising biological activities associated with 2-ethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide:

  • Pharmacokinetic Studies : Further research is needed to explore the pharmacokinetics and bioavailability of this compound.
  • Mechanistic Studies : Investigating the detailed mechanisms of action could provide insights into its therapeutic potential.
  • Clinical Trials : Future clinical studies could validate its efficacy in treating various diseases.

Mechanism of Action

The mechanism by which 2-ethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide exerts its effects involves the interaction with specific molecular targets. It may inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to its diverse pharmacological activities[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] 1,3 .... The exact pathways and molecular targets are still under investigation, but its ability to modulate enzyme activity is a key factor in its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-ethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide with structurally or functionally related triazolo-thiadiazole, triazolo-thiazole, and triazolo-thiadiazepine derivatives.

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Biological Activity (IC50 or MIC) Key Reference
Target Compound [1,2,4]Triazolo[3,4-b][1,3]thiazole 3-ethoxyacetamide Not reported (structural analog data used)
N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole 4-methylphenyl, acetamide IC50 = 42 ± 1 nM (CDK5/p25 inhibition)
3-(3-Nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6(5H)-thione [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole 3-nitrophenyl, thione MIC = 1.56 µg/mL (anti-tubercular)
4-Iodo-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol (ITP) [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole 4-iodophenol Heparanase inhibition (IC50 = 0.8 µM)
N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide [1,2,4]Triazolo[3,4-b][1,3]thiazole 4-methylphenyl, sulfanylacetamide Not reported (structural analog)
N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide [1,2,4]Triazolo[3,4-b][1,3]benzothiazole 2-methylphenyl, sulfanylacetamide Not reported (structural analog)

Key Observations:

Core Structure Variations: The target compound’s triazolo[3,4-b][1,3]thiazole core differs from triazolo-thiadiazoles (e.g., ) by replacing a sulfur atom in the thiadiazole ring with a thiazole nitrogen. This substitution may alter electronic properties and target selectivity .

Substituent Effects :

  • Acetamide vs. Thione/Sulfanyl : The ethoxyacetamide group in the target compound contrasts with thione (e.g., ) or sulfanyl (e.g., ) substituents. Acetamides generally improve solubility and hydrogen-bonding capacity, whereas thiones enhance metal chelation (relevant to enzyme inhibition) .
  • Halogenated Groups : Iodo-substituted derivatives (e.g., ITP ) show improved heparanase inhibition, suggesting halogenation boosts hydrophobic interactions.

Biological Activity: CDK5/p25 inhibitors (e.g., ) demonstrate nanomolar potency, highlighting the triazolo-thiadiazole scaffold’s suitability for kinase targeting. Anti-tubercular activity in thione derivatives (e.g., ) correlates with electron-withdrawing groups (e.g., nitro), which may disrupt mycobacterial membrane synthesis .

Synthetic Routes: The target compound’s synthesis likely parallels methods for triazolo-thiazoles, such as cyclization of 4-amino-triazole-3-thiols with α-haloacetamides (e.g., ). In contrast, triazolo-thiadiazepines require bielectrophiles like propargyl bromides .

Biological Activity

2-ethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is a heterocyclic compound that integrates the structural features of triazole and thiazole rings. These rings are recognized for their significant biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound features a complex structure characterized by:

  • Ethoxy group : Enhances solubility and bioavailability.
  • Triazole and thiazole rings : Known for diverse biological activities.

Molecular Formula : C14_{14}H16_{16}N4_{4}O2_{2}S
IUPAC Name : 2-ethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide

Anticancer Activity

The potential anticancer effects of compounds containing triazole and thiazole rings have been explored in various studies:

  • Cytotoxicity : Related compounds have demonstrated cytotoxic activity against cancer cell lines such as A549 (lung adenocarcinoma) and SH-SY5Y (neuroblastoma). For instance, some derivatives exhibited IC50_{50} values below that of standard drugs like doxorubicin .
  • Mechanism of Action : While specific mechanisms for 2-ethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide are not well-documented, structural analysis suggests that the presence of electron-donating groups enhances cytotoxicity through interactions with cellular targets .

Structure-Activity Relationship (SAR)

The biological activity of thiazole and triazole derivatives is often influenced by their structural features:

  • Electron-withdrawing vs. Electron-donating Groups : The presence of electron-withdrawing groups (like NO2_2) has been associated with increased activity against certain pathogens .
  • Hydrophobic Interactions : The incorporation of hydrophobic moieties can enhance interaction with biological membranes, improving efficacy against microbial targets .

Case Studies

Several studies have investigated the biological activities of related compounds:

StudyCompoundActivityIC50_{50} / MIC
Various Triazole DerivativesAntifungal3.92–4.01 mM
Thiazole DerivativesCytotoxicity (A549)< Doxorubicin
Benzimidazole-Thiazole HybridNeuroblastoma175.02 ± 4.17 µM

Q & A

Q. What are the optimized synthetic routes for 2-ethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of triazole-thiazole cores and subsequent functionalization via nucleophilic substitution or coupling reactions. Key steps include:
  • Cyclocondensation : Use copper(I)-catalyzed click chemistry for triazole formation (e.g., CuSO₄·5H₂O/sodium ascorbate in DMF at 60–80°C) .

  • Acetamide Coupling : React the triazolothiazole intermediate with 2-ethoxyacetyl chloride in dry THF under nitrogen, monitored by TLC (silica gel, chloroform:acetone 3:1) .

  • Yield Optimization : Solvent polarity (DMF > acetonitrile) and temperature control (60°C vs. room temperature) significantly affect purity. Catalysts like triethylamine improve coupling efficiency by 15–20% .

    • Key Data :
ParameterOptimal ConditionYield Range
Solvent (Cyclization)DMF65–75%
Catalyst (Coupling)CuSO₄/NaAsc70–85%
Reaction Time12–24 hours60–80%

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for acetamide NH proton at δ 10.2–10.8 ppm (singlet) and ethoxy group protons (CH₂CH₃) at δ 1.2–1.4 ppm (triplet) and δ 3.4–3.6 ppm (quartet) .
  • ¹³C NMR : Triazole C-3 (δ 145–150 ppm) and thiazole C-2 (δ 160–165 ppm) confirm core structure .
  • IR Spectroscopy : Amide C=O stretch at 1640–1680 cm⁻¹ and triazole/thiazole ring vibrations at 1500–1550 cm⁻¹ .
  • Mass Spectrometry : Molecular ion [M+H]⁺ should match theoretical mass (e.g., m/z 323.3 for C₁₂H₁₄N₄O₂S) with fragmentation peaks at m/z 205 (triazolothiazole core) and 118 (ethoxyacetamide) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets, and what parameters are essential for accurate simulations?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., CYP450, kinases). Prioritize:

  • Ligand Preparation : Optimize protonation states at physiological pH (pH 7.4) using tools like MarvinSketch .

  • Grid Box Setup : Focus on catalytic pockets (e.g., ATP-binding sites for kinases) with 20 ų dimensions .

  • MD Simulations : Run 100-ns trajectories in GROMACS with AMBER force fields. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) to validate stability .

  • Key Interactions : Hydrogen bonding with Ser/Thr residues and π-π stacking with aromatic side chains (e.g., Phe, Tyr) .

    • Validation : Compare in silico results with experimental IC₅₀ values from enzyme inhibition assays (e.g., kinase inhibition at 1–10 µM) .

Q. What strategies resolve contradictions in biological activity data across studies involving triazolothiazole derivatives?

  • Methodological Answer :
  • Assay Standardization :

  • Dose-Response Curves : Use consistent concentrations (e.g., 0.1–100 µM) and controls (e.g., DMSO <0.1%) to minimize solvent interference .

  • Cell Line Authentication : Validate via STR profiling to avoid misidentified lines (e.g., HeLa vs. HEK293 discrepancies) .

  • Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from ≥5 studies. Adjust for variables like logP (lipophilicity) differences due to ethoxy vs. methoxy substituents .

  • Mechanistic Follow-Up : Use CRISPR knockouts (e.g., target gene KO in HepG2 cells) to confirm on-target effects vs. off-target cytotoxicity .

    • Case Study : Contradictory cytotoxicity (IC₅₀ 5 µM vs. 50 µM) in MCF-7 cells resolved by identifying differential expression of ABC transporters (e.g., P-gp efflux) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and bioavailability of triazolothiazole-acetamide derivatives?

  • Methodological Answer :
  • Solubility Testing : Use shake-flask method (pH 1.2–7.4 buffers) with HPLC quantification. Note that ethoxy groups reduce aqueous solubility (logP ≈ 2.5) vs. methoxy analogs (logP ≈ 1.8) .

  • Bioavailability Optimization :

  • Salt Formation : Hydrochloride salts improve solubility by 3–5× but may alter pharmacokinetics .

  • Nanoparticle Formulation : PEG-PLGA nanoparticles (size 100–150 nm) enhance oral bioavailability from 15% to 45% in rodent models .

    • Key Finding : Discrepancies often arise from assay pH (e.g., solubility at pH 6.8 vs. 7.4) or plasma protein binding differences (e.g, 85% vs. 92% albumin binding) .

Structural and Functional Insights

Q. What role do halogen atoms (e.g., Cl, F) in analogous compounds play in modulating the pharmacological profile of this compound?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Fluorine at the 4-position (analogous structures) enhances metabolic stability by reducing CYP450 oxidation (t₁/₂ increase from 2.1 to 4.7 hours) .

  • Hydrogen Bonding : Chlorine in para positions improves target affinity (e.g., Kd 120 nM vs. 450 nM for non-halogenated analogs) via halogen bonding with carbonyl oxygens .

    • Data Table :
SubstituentTarget Affinity (Kd, nM)Metabolic Stability (t₁/₂, h)
-H4502.1
-F2104.7
-Cl1203.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.